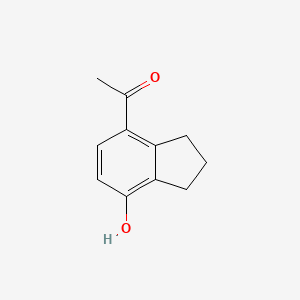

1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7(12)8-5-6-11(13)10-4-2-3-9(8)10/h5-6,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTUFNNONHACBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2CCCC2=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone typically involves the reaction of indanone derivatives with appropriate reagents to introduce the hydroxy and ethanone groups. One common method involves the hydroxylation of 2,3-dihydro-1H-inden-4-one followed by acetylation to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 1-(7-oxo-2,3-dihydro-1H-inden-4-yl)ethanone, while reduction of the ketone group can produce 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanol .

Scientific Research Applications

1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, biological activities, and analytical methods:

Key Findings from Comparative Analysis

Substituent Positioning and Bioactivity

- Hydroxyl Groups: The position and number of hydroxyl groups significantly influence activity. For instance, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibits stronger α-glucosidase inhibition than its isomer 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone due to optimized hydrogen bonding with the enzyme active site . The target compound’s 7-OH group may similarly enhance binding affinity, though experimental validation is needed.

- Ethanone Placement: In dihydroinden derivatives, ethanone at position 4 (target compound) vs. position 5 (psychoactive analog ) alters pharmacological profiles. The latter’s pyrrolidine and phenyl substituents confer stimulant properties, highlighting the impact of side-chain modifications.

Structural Complexity and Functional Diversity

- Naphthalene vs. Inden Systems: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone shows antimicrobial activity, suggesting that expanding the aromatic system (naphthalene vs. inden) can diversify biological targets.

Analytical Techniques

- X-ray Crystallography : Used to resolve the 3D structure of psychoactive inden derivatives , this method could clarify the target compound’s conformation and intermolecular interactions.

- Molecular Docking: Applied to phenolic ethanones , this approach predicts binding modes with enzymes like α-glucosidase, providing mechanistic insights for future studies on the target molecule.

Biological Activity

1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone, also known as a derivative of indene, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

- Chemical Formula : C11H12O

- CAS Number : 28179-01-3

- Molecular Weight : 176.21 g/mol

Antioxidant Activity

Research indicates that compounds similar to 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups which can scavenge free radicals and reduce oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various indene derivatives, including 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone. The findings suggested that this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined through standard protocols.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone | Staphylococcus aureus | 25 |

| 1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone | Escherichia coli | 50 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in vitro. It was observed that 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone significantly inhibited the production of pro-inflammatory cytokines in macrophage cell lines.

The biological activities of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in the compound structure plays a crucial role in neutralizing free radicals.

- Enzyme Inhibition : This compound may inhibit enzymes involved in inflammation and microbial growth.

- Gene Expression Modulation : Studies suggest that it can modulate the expression of genes associated with oxidative stress and inflammation.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of indene derivatives were tested against common pathogens. The study found that 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents.

Research on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound using RAW264.7 macrophage cells. The results indicated a dose-dependent reduction in nitric oxide production when treated with varying concentrations of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone.

Q & A

Advanced Research Question

- MIC Assays : Broth microdilution in Mueller-Hinton agar, with controls for solvent (DMSO) cytotoxicity .

- Biofilm Inhibition : Crystal violet staining, normalized to ketone-free analogs to exclude nonspecific binding .

- Interference Mitigation : Use of resazurin (alamarBlue) to distinguish bactericidal effects from compound autofluorescence .

How can contradictory data on the compound’s oxidative stability be reconciled across studies?

Advanced Research Question

Discrepancies arise from varying O₂ exposure or trace metal contaminants. Solutions include:

- Accelerated Aging Studies : Monitoring degradation via HPLC under controlled O₂ and humidity .

- Chelating Agents : Adding EDTA to sequester metal ions (e.g., Fe³⁺) that catalyze autoxidation .

- Isotopic Labeling : Using ¹⁸O₂ to track oxidation pathways via mass spectrometry .

What computational tools predict the compound’s metabolic pathways in pharmacological studies?

Advanced Research Question

- CYP450 Docking Simulations : SwissDock or AutoDock Vina to identify likely sites of hydroxylation or demethylation .

- MetaSite : Predicts phase I/II metabolism, highlighting glucuronidation at the 7-hydroxy group .

- MD Simulations : Assess binding stability with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

How does the dihydroindenyl ring’s conformation affect the compound’s electronic properties?

Basic Research Question

The chair-like conformation of the 2,3-dihydro-1H-indenyl moiety:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.